molecular formula C7H8ClNOS B160211 2-Ethyl-4-methyl-1,3-thiazole-5-carbonyl chloride CAS No. 126889-04-1

2-Ethyl-4-methyl-1,3-thiazole-5-carbonyl chloride

Cat. No.: B160211
CAS No.: 126889-04-1
M. Wt: 189.66 g/mol
InChI Key: VWPPNBYFOWUUIP-UHFFFAOYSA-N
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Description

2-Ethyl-4-methyl-1,3-thiazole-5-carbonyl chloride, also known as this compound, is a useful research compound. Its molecular formula is C7H8ClNOS and its molecular weight is 189.66 g/mol. The purity is usually 95%.
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Properties

CAS No.

126889-04-1

Molecular Formula

C7H8ClNOS

Molecular Weight

189.66 g/mol

IUPAC Name

2-ethyl-4-methyl-1,3-thiazole-5-carbonyl chloride

InChI

InChI=1S/C7H8ClNOS/c1-3-5-9-4(2)6(11-5)7(8)10/h3H2,1-2H3

InChI Key

VWPPNBYFOWUUIP-UHFFFAOYSA-N

SMILES

CCC1=NC(=C(S1)C(=O)Cl)C

Canonical SMILES

CCC1=NC(=C(S1)C(=O)Cl)C

Synonyms

5-Thiazolecarbonylchloride,2-ethyl-4-methyl-(9CI)

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a similar apparatus to Example 1, 8.6 g (0.05 mole) of 2-ethyl-4methylthiazole-5carboxylic acid were suspended in 200 ml of toluene. Under heating and reflux, phosgene was blown at a rate of 350 ml/hr for 11 hours (0.17 mole). After completion of the reaction, the reaction mixture was filtered and the filtrate was concentrated to obtain 9.3 g of 2-ethyl-4-methylthiazole-5-carboxylic acid chloride. Its purity and yield were 94.5% and 97.5%, respectively. NMR (δCDCl 3/TMS, ppm):1.36(3H,t,J=8Hz), 2.62(3H,s), 2.93(2H,q,J=8Hz).
Quantity
8.6 g
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reactant
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0 (± 1) mol
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200 mL
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Synthesis routes and methods II

Procedure details

In a similar apparatus to Example 1, 15.0 g (0.09 mole) of 2-ethyl-4-methylthiazole-5-carboxylic acid were suspended in 150 ml of toluene, followed by the addition of 0.1 g of N,N-dimethylacetamide. Under heating and reflux, phosgene was blown at a rate of 1.5 l/hr for 3.5 hours (0.23 mole). After completion of the reaction, the reaction mixture was filtered and the filtrate was concentrated to obtain 16.1 g of 2-ethyl-4-methylthiazole-5-carboxylic acid chloride. Its purity and yield were 98.2% and 96.9%, respectively.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
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Quantity
150 mL
Type
solvent
Reaction Step Four

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